4-amino-N-(4-phenoxyphenyl)benzenesulfonamide

Glucocorticoid Receptor Transrepression NF-κB

This 4-amino-substituted benzenesulfonanilide is the foundational, unsubstituted benchmark scaffold for developing nonsteroidal progesterone receptor (PR) antagonists and dissecting glucocorticoid receptor (GR) signaling. Unlike the 4-cyano analog, the 4-amino group uniquely enables N-benzyl derivatization to unlock NF-κB transrepression activity—a bifurcated functional signature essential for GR mechanistic studies. Do not substitute with generic sulfonamides; SAR in this chemotype is exquisitely sensitive to aromatic substitution, making this exact CAS 315672-33-4 indispensable for reproducible assay standardization and comparative SAR across nuclear receptor subfamilies.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4g/mol
CAS No. 315672-33-4
Cat. No. B411090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-phenoxyphenyl)benzenesulfonamide
CAS315672-33-4
Molecular FormulaC18H16N2O3S
Molecular Weight340.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C18H16N2O3S/c19-14-6-12-18(13-7-14)24(21,22)20-15-8-10-17(11-9-15)23-16-4-2-1-3-5-16/h1-13,20H,19H2
InChIKeySWMYCBMHIQDTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-phenoxyphenyl)benzenesulfonamide (CAS 315672-33-4) as a Critical Core Scaffold for Nonsteroidal Nuclear Receptor Antagonist Development


4-Amino-N-(4-phenoxyphenyl)benzenesulfonamide (CAS: 315672-33-4, molecular formula: C18H16N2O3S, molecular weight: 340.4 g/mol) is a sulfonamide derivative comprising a 4-aminobenzenesulfonyl core linked to a 4-phenoxyaniline fragment . It serves as the fundamental benzenesulfonanilide scaffold from which multiple classes of nonsteroidal nuclear receptor antagonists—including progesterone receptor (PR) antagonists and glucocorticoid receptor (GR) modulators—are derived via strategic functionalization of the aromatic rings [1]. Its primary documented utility lies not as an optimized end-product inhibitor, but as an essential synthetic intermediate and comparator benchmark for structure-activity relationship (SAR) studies evaluating substituent effects on receptor binding affinity and functional selectivity [2].

Why Generic Sulfonamide Analogs Cannot Substitute for 4-Amino-N-(4-phenoxyphenyl)benzenesulfonamide (CAS 315672-33-4) in Nuclear Receptor SAR Programs


N-(4-phenoxyphenyl)benzenesulfonamide derivatives exhibit exquisitely sensitive structure-activity relationships (SAR) at nuclear hormone receptors, wherein minimal modifications to the aromatic substitution pattern produce pronounced shifts in receptor subtype selectivity, binding potency, and functional outcome. The 4-amino substitution at the benzenesulfonyl ring imparts a unique dual-profile signature in certain receptor contexts—for instance, conferring transrepression activity toward NF-κB in addition to GR-antagonistic activity, a functional attribute entirely absent in closely related analogs such as the 4-cyano derivative [1]. Moreover, the benzenesulfonanilide scaffold constitutes a novel chemotype for PR antagonism that is structurally orthogonal to other nonsteroidal PR antagonist classes (e.g., cyanopyrroles), meaning SAR findings from alternative chemotypes do not transfer to this series [2]. Consequently, substitution of this compound with generic or closely related sulfonamide analogs lacking the precise 4-amino/4-phenoxyphenyl configuration will alter the baseline pharmacological profile in ways that cannot be predicted without explicit comparative testing, rendering such substitution unsuitable for reproducible SAR or assay standardization purposes.

Quantitative Differentiation Evidence for 4-Amino-N-(4-phenoxyphenyl)benzenesulfonamide (CAS 315672-33-4) Relative to Structural Analogs


4-Amino Substitution Confers Unique NF-κB Transrepression Activity Absent in the 4-Cyano Analog

In N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide-derived GR modulators, the 4-amino substituted derivative (Compound 15a) demonstrated transrepression activity toward NF-κB, an anti-inflammatory signaling mechanism, in addition to GR-antagonistic activity. In contrast, the 4-cyano derivative (Compound 14m), which exhibits the most potent GR antagonism in the series (IC50 = 1.43 μM), showed no detectable transrepression activity [1].

Glucocorticoid Receptor Transrepression NF-κB

Core Benzenesulfonanilide Scaffold Establishes a Novel Chemotype for Nonsteroidal PR Antagonism Structurally Distinct from Cyanopyrroles

The benzenesulfonanilide skeleton—of which 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide is the core archetype—was identified as a novel scaffold for progesterone receptor (PR) antagonism. The 3-trifluoromethyl derivative (Compound 32) derived from this scaffold exhibited the most potent PR-antagonistic activity in the series, with high binding affinity for PR and selectivity over androgen receptor (AR). Critically, this chemotype is structurally distinct from other established nonsteroidal PR antagonists, including cyanopyrrole derivatives [1].

Progesterone Receptor Nuclear Receptor Nonsteroidal Antagonist

4-Amino Group Provides a Synthetic Handle for Subsequent Diversification Not Available in 4-Unsubstituted or 4-Halo Analogs

The 4-amino substituent on the benzenesulfonyl ring of 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide serves as a versatile synthetic handle enabling further derivatization—including N-alkylation, N-acylation, diazotization, and subsequent coupling reactions—that is absent in 4-unsubstituted or 4-halo analogs. In published SAR studies, the 4-amino derivative was used as the starting point for generating N-benzyl derivatives (e.g., compound 15a), which exhibited GR-antagonistic activity in addition to NF-κB transrepression, while 4-cyano, 4-nitro, and 4-halo derivatives require alternative, less direct synthetic routes [1][2].

Synthetic Intermediate Chemical Diversification Medicinal Chemistry

Physicochemical Profile: Well-Defined Solubility and Melting Point Suitable for Reproducible In Vitro Assay Formulation

4-Amino-N-(4-phenoxyphenyl)benzenesulfonamide has a reported melting point of 215 °C and aqueous solubility of 50 mg/mL in water (producing a clear, faintly yellow solution), based on vendor analytical data [1]. This high aqueous solubility enables straightforward preparation of concentrated stock solutions for in vitro assays, potentially reducing the need for organic co-solvents such as DMSO that can introduce confounding cellular effects.

Solubility Melting Point Assay Development

Validated Research Application Scenarios for 4-Amino-N-(4-phenoxyphenyl)benzenesulfonamide (CAS 315672-33-4)


Core Scaffold for Structure-Activity Relationship (SAR) Studies of Nonsteroidal Progesterone Receptor (PR) Antagonists

This compound serves as the foundational benzenesulfonanilide scaffold in medicinal chemistry programs aimed at developing novel nonsteroidal PR antagonists. The scaffold has been validated as a distinct chemotype orthogonal to cyanopyrrole-based PR antagonists, with derivatives such as the 3-trifluoromethyl analog exhibiting potent PR binding affinity and selectivity over androgen receptor (AR) [1]. Researchers should use this compound as the unsubstituted benchmark to systematically evaluate how modifications at the benzenesulfonyl and phenoxyphenyl rings modulate PR antagonistic potency and receptor subtype selectivity.

Precursor for Generating Dual-Function Glucocorticoid Receptor (GR) Modulators with Transrepression Activity

The 4-amino group provides a direct synthetic entry point for N-benzyl derivatization, yielding compounds with distinct functional signatures at the glucocorticoid receptor. As demonstrated in comparative studies, the 4-amino-derived N-benzyl derivative (Compound 15a) uniquely exhibits NF-κB transrepression activity in addition to GR antagonism—a functional property entirely absent in the most potent GR antagonist analog bearing a 4-cyano group [2]. This scenario is optimal for laboratories investigating ligand-dependent bifurcation of GR signaling pathways and dissociating transactivation from transrepression mechanisms.

High-Solubility Reference Standard for In Vitro Assay Development and Quality Control

With a defined melting point of 215 °C and reported aqueous solubility of 50 mg/mL [3], this compound is well-suited as a physicochemical reference standard for developing and validating in vitro assay protocols involving benzenesulfonamide-based small molecules. The high aqueous solubility permits preparation of concentrated stock solutions with minimal reliance on DMSO or other organic co-solvents, reducing solvent-related assay interference and improving data reproducibility across replicate experiments.

Benchmark Compound for Evaluating Scaffold-Hopping Strategies Between Nuclear Receptor Targets

The N-(4-phenoxyphenyl)benzenesulfonamide skeleton has been demonstrated to serve as a versatile scaffold not only for PR antagonism but also for GR modulator development, leveraging structural similarities between the PR and GR ligand-binding domains [2]. This compound can be employed as the baseline reference in scaffold-hopping studies aimed at transferring SAR knowledge across nuclear receptor subfamilies, enabling systematic evaluation of how a given substitution pattern translates between PR and GR binding pockets.

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